molecular formula C16H20N2O2S B13431383 D-(+)-Carvone Tosylhydrazone

D-(+)-Carvone Tosylhydrazone

Cat. No.: B13431383
M. Wt: 304.4 g/mol
InChI Key: MDUMZGRBXYGQRJ-AQTLKONXSA-N
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Description

D-(+)-Carvone Tosylhydrazone is a chemical compound derived from D-(+)-Carvone, a naturally occurring monoterpene found in essential oils such as spearmint and caraway The tosylhydrazone derivative is formed by the reaction of D-(+)-Carvone with p-toluenesulfonylhydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)-Carvone Tosylhydrazone typically involves the reaction of D-(+)-Carvone with p-toluenesulfonylhydrazide in the presence of a suitable solvent such as methanol. The reaction is mildly exothermic and results in the formation of the tosylhydrazone derivative, which can be isolated by crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

D-(+)-Carvone Tosylhydrazone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tosylhydrazone to its corresponding hydrazine derivative.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases such as sodium methoxide and organolithium reagents. These reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxides, while reduction reactions produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

D-(+)-Carvone Tosylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-(+)-Carvone Tosylhydrazone involves its ability to form reactive intermediates such as diazo compounds and carbenes. These intermediates can participate in various chemical transformations, including cycloaddition and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-(+)-Carvone Tosylhydrazone include other tosylhydrazone derivatives such as benzaldehyde tosylhydrazone and acetophenone tosylhydrazone. These compounds share similar reactivity patterns and are used in analogous synthetic applications .

Uniqueness

This compound is unique due to its origin from a naturally occurring monoterpene, which imparts specific stereochemical properties. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies exploring the stereoselectivity of various reactions.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-methyl-N-[(Z)-[(5S)-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-12(2)14-5-4-6-15(11-14)17-18-21(19,20)16-9-7-13(3)8-10-16/h4,6-10,14,18H,1,5,11H2,2-3H3/b17-15+/t14-/m0/s1

InChI Key

MDUMZGRBXYGQRJ-AQTLKONXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@H](CC=C2)C(=C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC=C2)C(=C)C

Origin of Product

United States

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